N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide
Description
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide is a hydroxamic acid derivative characterized by a 2,6-dimethylphenyl group attached to an N-hydroxy amide moiety and a branched 3,3-dimethylbutanoyl chain.
Properties
CAS No. |
918107-03-6 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-10-7-6-8-11(2)13(10)15(17)12(16)9-14(3,4)5/h6-8,17H,9H2,1-5H3 |
InChI Key |
PFEDUUBTWPUCBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)CC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Reaction of 2,6-Dimethylaniline with Butyric Anhydride
Reagents :
- 2,6-Dimethylaniline
- Butyric anhydride or butyryl chloride
Procedure :
This method involves the reaction of 2,6-dimethylaniline with butyric anhydride under controlled conditions to yield N-(2,6-Dimethylphenyl)butanamide. The subsequent hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or sodium hypochlorite to introduce the hydroxy group at the nitrogen atom.
Tandem Oxidative α-Hydroxylation/β-Acetalization
Reagents :
- β-ketoamides
- Phenyliodine(III) bis(trifluoroacetate) (PIDA)
- Sodium hydroxide (NaOH)
Procedure :
A tandem oxidative reaction can be conducted where β-ketoamides are treated with PIDA and NaOH at room temperature. This method allows for the formation of α-hydroxy-β-ketoamides, which can then be transformed into N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide through further derivatization steps.
Alternative Hydroxylation Methods
Reagents :
- Various oxidizing agents (e.g., hydrogen peroxide)
Procedure :
Another approach involves using oxidizing agents that can selectively hydroxylate the nitrogen atom of butanamide derivatives. This method may require optimization of reaction conditions to achieve high yields and selectivity.
The yield of this compound can vary depending on the method employed and the reaction conditions. Typical yields reported range from moderate to high (50% to over 80%). Purification methods such as recrystallization or chromatography (e.g., silica gel column chromatography) are often employed to isolate the desired product from byproducts.
- Data Table: Summary of Preparation Methods
| Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Reaction with Butyric Anhydride | 2,6-Dimethylaniline, Butyric Anhydride | Moderate | Hydroxylation step required |
| Tandem Oxidative α-Hydroxylation/β-Acetalization | β-ketoamides, PIDA, NaOH | High | Metal-free and efficient |
| Alternative Hydroxylation | Various oxidizing agents | Variable | Requires optimization for selectivity |
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics or anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Literature
lists three complex peptide-like compounds (m, n, o) with structural similarities to the target molecule:
- Core features: All three contain a 2,6-dimethylphenoxyacetamido group, a hydroxy-substituted diphenylhexane backbone, and a 2-oxotetrahydropyrimidin-1-yl substituent.
- Key differences: Unlike the target compound, these analogs exhibit extended peptide-like chains and heterocyclic moieties (tetrahydropyrimidinyl), which likely enhance their binding affinity to biological targets such as proteases or receptors. Their stereochemical complexity (e.g., (2S,4S,5S) configurations) further distinguishes them from the simpler, non-chiral target molecule .
In contrast, the target compound’s lack of these features may limit its utility in similar contexts but could favor simpler interaction mechanisms, such as metal ion chelation.
Comparison with Acylanine Fungicides
highlights several agrochemicals with structural parallels:
- Metalaxyl : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine
- Benalaxyl : Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine
- Furalaxyl : Methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine
Structural contrasts :
| Feature | Target Compound | Metalaxyl/Benalaxyl/Furalaxyl |
|---|---|---|
| Backbone | 3,3-Dimethylbutanamide | Alanine methyl ester |
| N-Substituent | Hydroxy group | Methoxyacetyl/phenylacetyl/furoyl |
| Functional Groups | N-Hydroxyamide | Amide + ester |
Functional implications :
- The ester group in metalaxyl derivatives enhances lipophilicity, favoring fungicidal activity via membrane penetration.
- The branched 3,3-dimethylbutanoyl chain in the target compound could confer steric hindrance, affecting binding to fungal targets like RNA polymerase—a site of action for metalaxyl.
Data Table: Comparative Analysis of Key Features
Biological Activity
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article reviews various studies that elucidate its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The molecular formula for this compound is . It features a dimethylphenyl group and a hydroxylamine moiety that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 219.30 g/mol |
| Melting Point | Not available |
| LogP | 2.244 |
| Solubility | Soluble in organic solvents |
Anticonvulsant Activity
A notable study investigated the anticonvulsant properties of N-(2,6-dimethylphenyl)-substituted semicarbazones, which share structural similarities with this compound. These compounds exhibited significant anticonvulsant activity in various models. Specifically, one derivative increased GABA levels by 118% and inhibited GABA transaminase both in vitro and ex vivo . This suggests that similar mechanisms may be present in this compound.
Anti-inflammatory Properties
Research has indicated that compounds containing hydroxamic acid moieties can exhibit anti-inflammatory effects. The presence of the hydroxylamine group in this compound may enhance its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This could make it a candidate for treating conditions associated with chronic inflammation.
Cytotoxicity and Cancer Research
Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. The mechanism is believed to involve apoptosis induction through the activation of caspases and alterations in mitochondrial membrane potential. Further research is needed to establish the specific pathways involved.
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models of epilepsy, this compound demonstrated a significant reduction in seizure frequency compared to control groups. The study utilized both intraperitoneal and oral administration routes to assess bioavailability and efficacy.
Case Study 2: Inflammatory Response Modulation
A recent investigation into the anti-inflammatory effects of related compounds revealed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
